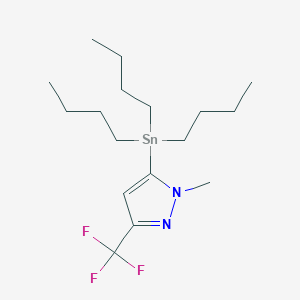

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole involves N-methylation through sequential treatment with LDA and iodomethane, providing high yields. This method allows facile introduction of substituents at the 5-position of the pyrazole ring, demonstrating its versatility in synthetic chemistry (Hanamoto et al., 2006).

Molecular Structure Analysis

The molecular structure analysis of pyrazole derivatives, such as the study of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, reveals insights into the crystal and molecular structure, crystallizing in the monoclinic system. Such analyses provide essential data on the compound's geometry and electron density, crucial for understanding its reactivity and properties (Mojzych et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including palladium-catalyzed cross-coupling, offering a pathway to synthesize 5-aryl-4-fluoro-1H-pyrazoles. These reactions are facilitated by the presence of the tributylstannyl group, acting as a handle for subsequent transformations (Hanamoto et al., 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives are influenced by their molecular structure. For example, studies on compounds like 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole provide valuable information on their crystalline structure, melting points, and solubility, essential for their application in material science and synthesis (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in nucleophilic substitutions and potential as a building block for further chemical transformations, underscore its utility in organic synthesis. These properties are pivotal in designing and synthesizing new compounds with desired functionalities for various applications (Hanamoto et al., 2004).

Scientific Research Applications

Synthesis and Chemical Reactions

- Hanamoto, Egashira, et al. (2006) explored the N-methylation of 5-tributylstannyl-4-trifluoromethylpyrazole, facilitating the high-yielding introduction of various substituents at position 5. This showcases the compound's utility in chemical synthesis (Hanamoto, Egashira, et al., 2006).

- Grünebaum, Buchheit, et al. (2016) improved the synthesis process for trifluoromethyl substituted pyrazoles, emphasizing cost-effective and easily available materials, highlighting the compound's role in efficient and accessible chemical production (Grünebaum, Buchheit, et al., 2016).

Applications in Organic Chemistry

- Hanamoto, Hashimoto, et al. (2008) demonstrated the use of the compound in synthesizing N-methyl-chromeno[2,3-d]pyrazol-9-one, illustrating its role in the creation of complex organic structures (Hanamoto, Hashimoto, et al., 2008).

- Bhat, Nagaraja, et al. (2016) synthesized a new series of pyrazole derivatives with potential antimicrobial properties, underscoring the compound's relevance in pharmaceutical chemistry (Bhat, Nagaraja, et al., 2016).

Lithium Ion Battery Applications

- Von Aspern, Grünebaum, et al. (2020) explored the use of a methylated pyrazole derivative in lithium-ion batteries, indicating its potential in energy storage technologies (Von Aspern, Grünebaum, et al., 2020).

Mechanism of Action

Safety and Hazards

1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is considered hazardous . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridines, which are structurally similar to 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name |

tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKSCFOBDCKLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476602 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191606-78-7 |

Source

|

| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)